molecular formula C18H20Cl2N2O3S B13369572 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B13369572
M. Wt: 415.3 g/mol
InChI Key: KXLRFNAGPSRPNZ-UHFFFAOYSA-N
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Description

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with dichloromethylphenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl components but lacks the dichloromethylphenyl group.

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring.

    1-(2,3-Dichlorophenyl)piperazine: Contains dichlorophenyl and piperazine moieties but differs in the position of the substituents.

Uniqueness

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both dichloromethylphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20Cl2N2O3S

Molecular Weight

415.3 g/mol

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C18H20Cl2N2O3S/c1-13-11-14(19)15(20)12-18(13)26(23,24)22-9-7-21(8-10-22)16-5-3-4-6-17(16)25-2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

KXLRFNAGPSRPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Cl)Cl

Origin of Product

United States

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